molecular formula C17H13ClN4O2S2 B4611531 N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

Cat. No.: B4611531
M. Wt: 404.9 g/mol
InChI Key: QNWRTSBNQMSQFC-UHFFFAOYSA-N
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Description

N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiadiazole ring, a benzamide group, and a chlorinated aniline derivative

Scientific Research Applications

N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Attachment of the Chlorinated Aniline: The chlorinated aniline derivative is introduced through a nucleophilic substitution reaction, where the aniline reacts with an electrophilic carbonyl compound.

    Formation of the Benzamide Group: The final step involves the acylation of the thiadiazole derivative with benzoyl chloride under basic conditions to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N1-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-14(23)10-25-17-22-21-16(26-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWRTSBNQMSQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 3
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE

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